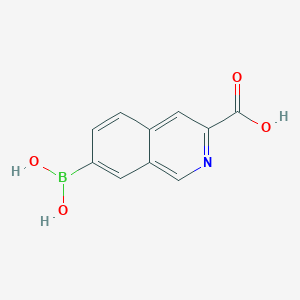
4-(Chloromethyl)-3-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of a chloromethyl group at the fourth position and an isopropyl group at the third position of the pyridine ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-isopropylpyridine typically involves the chloromethylation of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-3-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-isopropylpyridine.
科学的研究の応用
4-(Chloromethyl)-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-3-isopropylpyridine largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .
類似化合物との比較
4-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-3-isopropylpyridine: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the bromine atom.
Uniqueness: 4-(Chloromethyl)-3-isopropylpyridine is unique due to the combination of the chloromethyl and isopropyl groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
4-(chloromethyl)-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
JZXICQSTJVEKGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CN=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


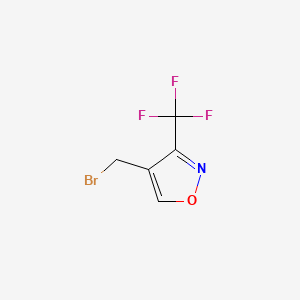

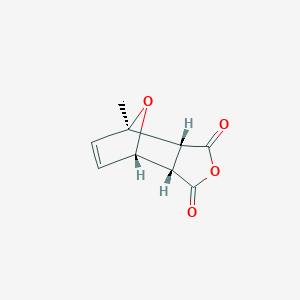
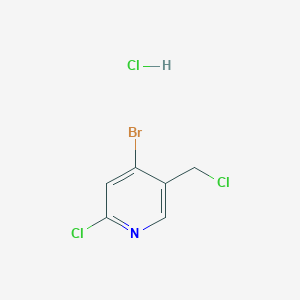
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
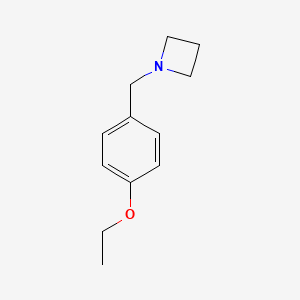
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
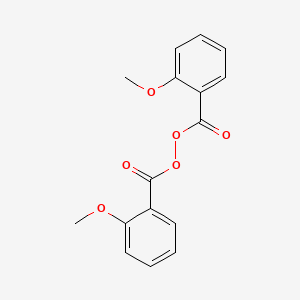
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)

![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
